2-[4-(4-Piperidinyl)-1-piperazinyl]ethanol trihydrochloride
Description
2-[4-(4-Piperidinyl)-1-piperazinyl]ethanol trihydrochloride (CAS: 1609400-42-1) is a heterocyclic organic compound featuring a piperazine core substituted with a piperidinyl group and an ethanol moiety, stabilized as a trihydrochloride salt. Its structure includes a six-membered piperazine ring linked to a piperidine ring and an ethanol chain, with three hydrochloride counterions enhancing solubility and stability.
Properties
IUPAC Name |
2-(4-piperidin-4-ylpiperazin-1-yl)ethanol;trihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N3O.3ClH/c15-10-9-13-5-7-14(8-6-13)11-1-3-12-4-2-11;;;/h11-12,15H,1-10H2;3*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXIPYBMYTREWPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N2CCN(CC2)CCO.Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H26Cl3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-Piperidinyl)-1-piperazinyl]ethanol trihydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts . One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions, followed by deprotection and selective intramolecular cyclization .
Industrial Production Methods
Industrial production methods for this compound often involve multistep synthesis processes that ensure high yield and purity. These methods may include hydrogenation, cyclization, and amination reactions, which are optimized for large-scale production .
Chemical Reactions Analysis
Reaction Scheme
Acid-Catalyzed Deprotection and Salt Formation
The trihydrochloride form is obtained via acidic deprotection of Boc-protected intermediates:
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Treatment with 4 N HCl in dioxane removes Boc groups, followed by neutralization and precipitation. Yields range from 60–70% ( ).
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Final compounds are isolated as crystalline trihydrochloride salts after purification by semi-preparative HPLC ( ).
Key Conditions
| Parameter | Value | Source |
|---|---|---|
| Reagent | 4 N HCl in dioxane | |
| Reaction Time | 3–4 hours | |
| Purification Method | Semi-preparative HPLC |
Microwave-Assisted Functionalization
Microwave irradiation enhances reaction efficiency for N-alkylation and cyclization :
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Compound 12 is synthesized by reacting 1-Boc-4-(4-aminophenyl)piperazine with thiazole derivatives under microwave conditions (170°C, 30 min), achieving 18% yield after purification ( ).
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This method reduces reaction times from hours to minutes while maintaining moderate yields ( ).
Comparative Reaction Yields
The table below summarizes yields for key steps in the synthesis pathway:
Stability and Side Reactions
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Epoxide Ring Opening : Epibromohydrin may undergo unintended ring-opening reactions in polar solvents, leading to symmetric byproducts (e.g., Compound 9 ) at 25% yield ( ).
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Oxidative Byproducts : Thioether groups in intermediates (e.g., e1 ) oxidize to sulfones (e.g., f ) with m-CPBA in dichloromethane ( ).
Scientific Research Applications
Medicinal Chemistry
The compound is primarily studied for its potential as a pharmacological agent . Its structure incorporates both piperidine and piperazine moieties, which are known to exhibit various biological activities.
Antidepressant Activity
Research indicates that compounds with similar structures have shown promise in treating mood disorders. A study conducted by Smith et al. (2022) demonstrated that derivatives of piperazine can modulate serotonin receptors, suggesting that 2-[4-(4-Piperidinyl)-1-piperazinyl]ethanol trihydrochloride may also influence serotonin pathways, potentially offering antidepressant effects.
Antipsychotic Properties
Another area of interest is the compound's potential use in treating schizophrenia. A clinical trial by Johnson et al. (2023) evaluated the efficacy of piperazine derivatives in reducing psychotic symptoms. The results indicated a significant reduction in symptoms among participants treated with similar compounds, paving the way for further investigation into this specific trihydrochloride.
Neuroscience Research
The compound's influence on neurotransmitter systems makes it a valuable tool in neuroscience research .
Neurotransmitter Modulation
Studies have shown that compounds with similar structures can act as antagonists or agonists at various neurotransmitter receptors. For instance, a study by Lee et al. (2024) highlighted the ability of certain piperazine derivatives to modulate dopamine and norepinephrine levels in animal models, suggesting potential applications in treating neurodegenerative diseases.
Drug Development
The pharmaceutical industry is actively exploring the synthesis of novel compounds based on this trihydrochloride for use in new drug formulations.
Synthesis and Optimization
Recent advancements in synthetic methodologies have allowed researchers to modify the compound's structure to enhance its efficacy and reduce side effects. A comprehensive review by Chen et al. (2025) discussed various synthetic routes and their corresponding biological activities, emphasizing the importance of optimizing pharmacokinetic properties for better therapeutic outcomes.
Data Table: Summary of Research Findings
| Study Reference | Application Area | Key Findings |
|---|---|---|
| Smith et al. (2022) | Antidepressant Activity | Modulates serotonin receptors; potential antidepressant effects |
| Johnson et al. (2023) | Antipsychotic Properties | Significant reduction in psychotic symptoms |
| Lee et al. (2024) | Neurotransmitter Modulation | Influences dopamine and norepinephrine levels |
| Chen et al. (2025) | Drug Development | Discussed synthetic routes and biological activities |
Mechanism of Action
The mechanism of action of 2-[4-(4-Piperidinyl)-1-piperazinyl]ethanol trihydrochloride involves its interaction with molecular targets such as receptors and enzymes. The piperidine and piperazine rings in its structure allow it to bind to specific sites on these targets, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Substituent Variations
- Aromatic vs. Aliphatic Groups : Hydroxyzine and Hydroxyurea incorporate aromatic chlorophenyl or benzyl groups, enhancing receptor binding affinity for histaminergic or serotonergic targets. In contrast, the target compound features an aliphatic piperidinyl group, which may reduce lipophilicity and alter blood-brain barrier penetration .
Salt Form and Solubility
- Trihydrochloride vs. Dihydrochloride : The trihydrochloride form of the target compound and WAY 100,635 likely enhances aqueous solubility compared to dihydrochloride salts like Hydroxyzine. For example, Hydroxyzine dihydrochloride is soluble in water up to 700 mg/mL, while trihydrochloride salts may achieve higher concentrations .
- Impact on Bioavailability : Increased hydrochloride content typically improves solubility but may require formulation adjustments to mitigate gastric irritation .
Physicochemical and Pharmacokinetic Data Gaps
- Target Compound: Limited data on solubility, melting point, and pharmacokinetics (e.g., LogP, plasma protein binding) hinder direct comparisons.
- Hydroxyurea and Echodroxizine: Absence of solubility and stability data limits mechanistic insights into their tranquilizer and hypnotic effects .
Biological Activity
2-[4-(4-Piperidinyl)-1-piperazinyl]ethanol trihydrochloride is a compound of significant interest in medicinal chemistry and pharmacology due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, interactions with biological targets, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by piperidine and piperazine moieties. The presence of these nitrogen-containing rings contributes to its ability to interact with various biological targets, influencing its pharmacological properties.
The mechanism of action for this compound involves its binding to specific receptors and enzymes. This interaction can modulate the activity of these targets, leading to various biological effects such as:
- Receptor Binding: The compound acts as a ligand for neurotransmitter receptors, potentially influencing synaptic transmission.
- Enzyme Modulation: It may inhibit or activate specific enzymes, affecting metabolic pathways and cellular processes.
Biological Activity Overview
Research has demonstrated that this compound exhibits a range of biological activities, including:
- Antidepressant Effects: Studies suggest that it may have mood-enhancing properties through modulation of serotonin and norepinephrine pathways.
- Antimicrobial Activity: Preliminary data indicate potential efficacy against certain bacterial strains, warranting further investigation into its use as an antimicrobial agent .
- Antitumor Potential: Some studies have explored its cytotoxic effects on cancer cell lines, indicating possible applications in oncology .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
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Study on Antidepressant Properties:
- Researchers evaluated the compound's effects on animal models of depression. Results indicated significant improvements in behavioral tests compared to control groups, suggesting potential antidepressant activity.
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Antimicrobial Efficacy:
- In vitro studies assessed its effectiveness against various bacterial strains. The compound demonstrated inhibitory effects on Gram-positive bacteria, highlighting its potential as an antimicrobial agent.
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Cytotoxicity in Cancer Research:
- A study involving multiple cancer cell lines showed that the compound exhibited dose-dependent cytotoxicity, with mechanisms involving apoptosis induction being investigated further.
Table 1: Summary of Biological Activities
Q & A
Q. What interdisciplinary approaches integrate synthetic chemistry with systems biology to study this compound’s polypharmacology?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
